Human mGlu1 Potency: VU6004909 Achieves Lower EC50 than VU0486321 and Scaffold Lead Compound 17e
VU6004909 (target compound) exhibits an EC50 of 25.7 nM for human mGlu1 in cell-based calcium mobilization assays, representing a 1.2-fold improvement in potency compared to VU0486321 (EC50 = 31.87 nM) and a 1.2-fold improvement over the scaffold lead compound 17e (EC50 = 31.8 nM) . This potency advantage, while modest in absolute terms, reflects optimization of the 2-fluoro substitution on the central phenyl ring combined with the 5-methyl group on the phthalimide moiety, a combination not present in the comparator compounds [1].
| Evidence Dimension | Human mGlu1 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 25.7 nM |
| Comparator Or Baseline | VU0486321: EC50 = 31.87 nM; Compound 17e: EC50 = 31.8 nM |
| Quantified Difference | ~19% lower EC50 (more potent) vs VU0486321; ~19% lower EC50 vs 17e |
| Conditions | Cell-based calcium mobilization assay with recombinant human mGlu1 |
Why This Matters
Lower EC50 reduces the concentration required for maximal receptor potentiation in vitro, decreasing the likelihood of off-target effects at high micromolar concentrations during cell-based screening.
- [1] Garcia-Barrantes PM, et al. J Med Chem. 2015;58(20):7959-7971. View Source
